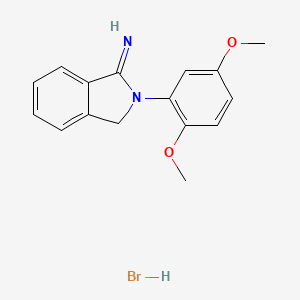

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide” is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, enhancing studies in various fields like drug discovery and organic synthesis .

Synthesis Analysis

Isoindolines, the family of compounds to which this molecule belongs, have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, involving simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of isoindoline derivatives has been analyzed and compared using both crystal structures and theoretical compounds from molecular modeling .Chemical Reactions Analysis

Isoindoline derivatives have been synthesized using a catalyst-free, one-pot method. This involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound .Aplicaciones Científicas De Investigación

NMR Studies and Tautomerism

NMR Studies on Imidines by L. Spiessens and M. Anteunis explored the tautomerism of phthalic imidine, revealing a predominance of certain tautomers in various solvents, shedding light on the structural dynamics of related compounds (Spiessens & Anteunis, 2010).

Reaction Mechanisms and Synthesis

Bisindolines from the Reaction of 3,5-Dimethoxyaniline with Vicinal Diones by James Kovach et al. detailed the synthesis of substituted bisindolines, contributing to the understanding of complex reaction mechanisms involving similar compounds (Kovach et al., 2014).

Catalyst-Free Synthesis of Isoindolin-1-Imine Derivatives by S. Shen et al. presented a catalyst-free method for synthesizing isoindolin-1-imine derivatives, emphasizing an environmentally friendly and efficient approach (Shen et al., 2015).

Synthesis of Isoindolin-1-Ones via Palladium-Catalyzed Intermolecular Coupling and Heteroannulation by C. Cho et al. introduced a method for creating isoindolin-1-ones, showcasing the versatility of palladium-catalyzed reactions (Cho et al., 2000).

Chromophore Development and Electronic Properties

Development of a Class of Easily Scalable, Electron-Deficient, Core-Extended Benzo-Fused Azadipyrromethene Derivatives by Yuriy V. Zatsikha et al. described the creation of novel chromophores, focusing on their electronic and spectroscopic properties, essential for understanding the electronic interactions in related compounds (Zatsikha et al., 2019).

Synthesis Procedures and Environmental Impact

A One-Pot Synthesis of Isoindolin-1-Imine Derivatives by K. Pham et al. detailed a simple and environmentally friendly one-pot synthesis method, highlighting the importance of green chemistry in synthesizing complex molecules (Pham et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the intracellular signaling pathways it regulates .

Pharmacokinetics

In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2

Result of Action

Its interaction with the dopamine receptor d2 suggests potential effects on neurological processes regulated by these receptors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3H-isoindol-1-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.BrH/c1-19-12-7-8-15(20-2)14(9-12)18-10-11-5-3-4-6-13(11)16(18)17;/h3-9,17H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWQSXUITXIEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC3=CC=CC=C3C2=N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2594608.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594612.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594613.png)

![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylate](/img/structure/B2594619.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2594621.png)

![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)